molecular formula C17H24N2O2 B13928064 tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate

tert-Butyl 6-(3-(methylamino)phenyl)-3,4-dihydropyridine-1(2H)-carboxylate

Cat. No.: B13928064
M. Wt: 288.4 g/mol
InChI Key: JAVSXEYQXYLTSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dimethylethyl 3,4-dihydro-6-[3-(methylamino)phenyl]-1(2H)-pyridinecarboxylate is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyridine ring and a methylamino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl 3,4-dihydro-6-[3-(methylamino)phenyl]-1(2H)-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction often requires catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. The process may also include purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl 3,4-dihydro-6-[3-(methylamino)phenyl]-1(2H)-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1,1-Dimethylethyl 3,4-dihydro-6-[3-(methylamino)phenyl]-1(2H)-pyridinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as hypertension and cardiovascular disorders.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl 3,4-dihydro-6-[3-(methylamino)phenyl]-1(2H)-pyridinecarboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The compound’s structure allows it to bind to receptors or enzymes, altering their activity and leading to physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Lercanidipine: A similar compound with a pyridine ring and used as an antihypertensive agent.

    Nifedipine: Another related compound used in the treatment of cardiovascular diseases.

Uniqueness

1,1-Dimethylethyl 3,4-dihydro-6-[3-(methylamino)phenyl]-1(2H)-pyridinecarboxylate is unique due to its specific structural features, such as the presence of a methylamino group and its ability to undergo various chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H24N2O2

Molecular Weight

288.4 g/mol

IUPAC Name

tert-butyl 6-[3-(methylamino)phenyl]-3,4-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H24N2O2/c1-17(2,3)21-16(20)19-11-6-5-10-15(19)13-8-7-9-14(12-13)18-4/h7-10,12,18H,5-6,11H2,1-4H3

InChI Key

JAVSXEYQXYLTSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC=C1C2=CC(=CC=C2)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.